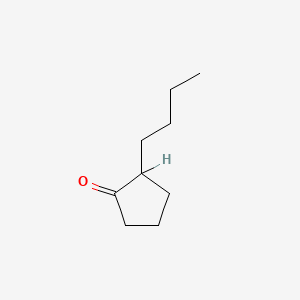

2-Butylcyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-5-8-6-4-7-9(8)10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQYRXDJFINJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883619 | |

| Record name | Cyclopentanone, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-42-9 | |

| Record name | 2-Butylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butylcyclopentanone (CAS 934-42-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylcyclopentanone, with the CAS number 934-42-9, is an alicyclic ketone that is structurally characterized by a five-membered cyclopentanone ring substituted with a butyl group at the alpha-position. This compound and its analogs are of significant interest, primarily within the fragrance and flavor industries, for their distinct aromatic profiles.[1][2] Beyond its sensory applications, the study of this compound provides a valuable model for understanding the chemical reactivity and stereochemistry of substituted cyclic ketones, which are pivotal structural motifs in numerous biologically active molecules and natural products. This guide offers a comprehensive technical overview of this compound, encompassing its synthesis, characterization, applications, and safety considerations, designed to be a valuable resource for professionals in organic synthesis and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and handling. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 934-42-9 | PubChem[3] |

| Molecular Formula | C₉H₁₆O | PubChem[3] |

| Molecular Weight | 140.22 g/mol | PubChem[3] |

| IUPAC Name | 2-butylcyclopentan-1-one | PubChem[3] |

| Appearance | Not explicitly stated, but likely a colorless to pale yellow liquid based on similar compounds. | Inferred |

| Boiling Point | Not explicitly stated. | |

| Density | Not explicitly stated. | |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. | Inferred |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the α-alkylation of cyclopentanone. This reaction proceeds via the formation of a nucleophilic enolate from cyclopentanone, which then undergoes a substitution reaction with an appropriate butyl electrophile, typically a butyl halide.[4]

Reaction Mechanism: Enolate Alkylation

The synthesis is a classic example of an SN2 reaction involving an enolate nucleophile. The choice of base is critical to ensure complete and irreversible formation of the enolate, thereby preventing side reactions such as self-condensation of the starting ketone.[4] Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often preferred for this purpose.

Caption: Synthetic pathway for this compound via enolate alkylation.

Experimental Protocol: Synthesis via Enolate Alkylation

The following is a generalized, representative protocol for the synthesis of this compound. Note: This protocol is based on established methods for α-alkylation of ketones and has not been sourced from a specific publication for this compound.[4] Researchers should conduct their own risk assessment and optimization.

Materials:

-

Cyclopentanone

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

1-Bromobutane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: A solution of cyclopentanone in anhydrous THF is added dropwise to a solution of LDA in THF at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.

-

Alkylation: 1-Bromobutane is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization and Spectroscopic Analysis

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques. The following is a theoretical analysis of the expected spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1745 | Strong |

| C-H (sp³ alkanes) | 2850-2960 | Strong |

The most prominent peak will be the strong carbonyl stretch around 1745 cm⁻¹, which is typical for a five-membered cyclic ketone.[5] The C-H stretching vibrations of the butyl group and the cyclopentanone ring will appear in the 2850-2960 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different proton environments in the molecule. The approximate chemical shifts (δ) are predicted as follows:

-

α-proton on the cyclopentanone ring (next to the butyl group): This proton will be a multiplet in the region of 2.2-2.5 ppm.

-

Protons on the cyclopentanone ring: These will appear as multiplets between 1.5 and 2.2 ppm.

-

Protons on the butyl chain:

-

-CH₂- attached to the ring: ~1.3-1.6 ppm (multiplet)

-

Internal -CH₂- groups: ~1.2-1.4 ppm (multiplet)

-

Terminal -CH₃ group: ~0.9 ppm (triplet)

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in their unique chemical environments. Predicted chemical shifts are:

-

C=O (Ketone): ~220 ppm[7]

-

α-Carbon with butyl group: ~50-55 ppm

-

Other cyclopentanone ring carbons: ~20-40 ppm

-

Butyl chain carbons: ~14-35 ppm[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern is expected to be dominated by two main pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group. This can result in the loss of the butyl radical (•C₄H₉) to give a fragment at m/z = 83, or the loss of a C₄H₇O• radical to give a fragment at m/z = 57.

-

McLafferty Rearrangement: This is a characteristic fragmentation of ketones with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. For this compound, this would result in the elimination of propene (C₃H₆) and the formation of a radical cation at m/z = 98.[9]

Caption: Predicted mass spectrometry fragmentation pathways of this compound.

Applications in Fragrance and Flavor

2-Alkyl-substituted cyclopentanones are a known class of fragrance ingredients.[1][9] While specific olfactory data for this compound is not widely published, information on analogous compounds provides strong indications of its potential scent profile. For instance, 2-cyclopentylcyclopentanone is described as having fresh, green, and cool minty notes.[10] Other 2-alkylated cyclopentanones are known to contribute fruity, floral, and woody characteristics to fragrance compositions.[2] It is therefore highly probable that this compound possesses a complex aroma with fruity, green, and possibly waxy or herbaceous undertones, making it a potentially valuable component in a variety of fragrance formulations for consumer products.

Safety and Handling

-

Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

-

Health Hazards:

-

May cause skin and eye irritation.[13]

-

May be harmful if swallowed or inhaled.

-

Avoid breathing vapors. Use in a well-ventilated area or with appropriate respiratory protection.

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative for researchers to conduct a thorough risk assessment before handling this compound and to consult the SDS of structurally related compounds for more detailed safety information.

Conclusion

This compound is a fascinating molecule with both practical applications in the fragrance industry and academic significance as a model for studying the synthesis and reactivity of substituted alicyclic ketones. While a comprehensive body of literature specifically dedicated to this compound is not extensive, a strong understanding of its properties, synthesis, and characterization can be derived from the well-established principles of organic chemistry and data from analogous structures. This technical guide provides a solid foundation for researchers and professionals working with or interested in this compound, highlighting the key aspects of its chemistry and potential applications. Further research into its specific olfactory properties and biological activity could unveil new and exciting uses for this versatile ketone.

References

-

Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-hexylcyclopentanone. Food and Chemical Toxicology, 50, S625–S630. [Link]

-

Panten, J., & Surburg, H. (2015). Flavors and Fragrances, 6. Aliphatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry (1st ed.). Wiley. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102524, this compound. Retrieved from [Link]

-

Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-cyclopentylcyclopentanone. Food and Chemical Toxicology, 50, S661–S663. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

-

Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]

-

LibreTexts. (2021, August 15). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]

- Oreate AI. (2024, January 8). Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity.

- Google Patents. (n.d.). EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use.

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

- Chemos GmbH & Co. KG. (2020).

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and olfactive descriptors of cyclopentanone-derived fragrances (±)-1–(±)-3. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-cyclopentyl cyclopentanone, 4884-24-6. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

- Evans, D. A. (n.d.).

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Cyclopentanone. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.).

-

National Institute of Standards and Technology. (n.d.). 2-Butanone. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of cyclopentanone interacted with 90 fs laser.... Retrieved from [Link]

-

YouTube. (2023, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. Retrieved from [Link]

Sources

- 1. Cyclopentenone synthesis [organic-chemistry.org]

- 2. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Fragrance material review on 2-cyclopentylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemconnections.org [chemconnections.org]

- 9. youtube.com [youtube.com]

- 10. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]

- 11. carlroth.com [carlroth.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

The 2-Alkyl-Cyclopentanone Scaffold: From Jasmone Mimicry to Prostaglandin Precursors

Executive Summary

This technical guide examines the 2-alkyl-cyclopentanone family—a structural motif that bridges the gap between high-value fragrance materials (jasmonoids) and critical pharmaceutical intermediates (prostaglandins). While historically discovered through the deconstruction of Jasminum grandiflorum absolutes, this scaffold has evolved into a staple of industrial organic synthesis. This document details the transition from difficult direct alkylation methods to the robust aldol-hydrogenation protocols used today, providing researchers with actionable, self-validating workflows.

Part 1: Historical Genesis & Natural Occurrence[1]

The Jasmine Deconstruction

The history of 2-alkyl-cyclopentanones is inextricably linked to the analysis of jasmine oil. In the early 20th century, the "jasmine" odor was highly prized but chemically obscure. The breakthrough came in the 1930s when Leopold Ruzicka and colleagues (following earlier work by Hesse and Müller) elucidated the structure of Jasmone (cis-3-methyl-2-(2-pentenyl)-2-cyclopenten-1-one).

While Jasmone contains an unsaturated ring and side chain, researchers quickly realized that the 2-alkyl-cyclopentanone core was the pharmacophore responsible for the characteristic "blooming" floralcy. This led to the hypothesis that saturating the ring (to improve chemical stability) while maintaining the alpha-alkyl substitution could yield commercially viable mimics.

-

Key Discovery: The identification of cis-jasmone led to the synthetic pursuit of Dihydrojasmone (2-pentyl-2-cyclopenten-1-one) and its fully saturated analog, 2-pentyl-cyclopentanone (often trade-named Delphone or similar).

-

Natural Presence: Beyond jasmine, simple 2-alkyl-cyclopentanones have been identified in dairy fats (milk lactones precursors) and heated fats, contributing to creamy/waxy flavor profiles.

Part 2: Synthetic Evolution (The "How")

The synthesis of 2-alkyl-cyclopentanones represents a classic case study in overcoming the limitations of enolate chemistry.

The Direct Alkylation Problem

Classically, treating cyclopentanone with a base (e.g., NaOEt) and an alkyl halide results in a mixture of products.

-

The Failure Mode: The mono-alkylated product is less acidic than the starting material but more sterically hindered; however, rapid proton exchange often leads to polyalkylation (gem-dialkyl or 2,5-dialkyl species).

-

Result: Low yields and difficult fractional distillation.

The Stork Enamine Solution

To solve polyalkylation, Gilbert Stork introduced the enamine method. By converting cyclopentanone to a pyrrolidine enamine, the nucleophilic character is softened, allowing for controlled mono-alkylation. While elegant, this method requires stoichiometric amine and hydrolysis steps, making it less atom-economical for bulk manufacturing.

The Industrial Standard: Aldol Condensation + Hydrogenation

Today, the dominant route is the Aldol-Dehydration-Hydrogenation sequence. This method is self-validating because the intermediate (2-alkylidene) is chemically distinct (UV active, higher boiling point) from the starting material, allowing easy monitoring.

Visualization: Synthetic Pathway Logic

Caption: Evolution of synthesis showing the shift from direct alkylation (prone to side products) to the robust Aldol-Hydrogenation route.

Part 3: Detailed Experimental Protocol

Target Molecule: 2-Pentylcyclopentanone (CAS: 4819-67-4) Methodology: Base-catalyzed Aldol Condensation followed by Catalytic Hydrogenation.

Phase 1: Condensation (Formation of 2-pentylidenecyclopentanone)

-

Reagents: Cyclopentanone (1.0 eq), Valeraldehyde (Pentanal) (1.05 eq), NaOH (aq, 2%), Water.

-

Mechanism: Cross-aldol condensation. Cyclopentanone (kinetic enolate) attacks the more electrophilic aldehyde.

-

Protocol:

-

Charge a reactor with cyclopentanone and 2% aqueous NaOH.

-

Heat to 15°C (cool to prevent self-condensation).

-

Slowly feed Valeraldehyde over 2 hours. Control Point: Exotherm management is critical to prevent polymerization.

-

Reflux for 1 hour to drive dehydration (elimination of water) to form the

-unsaturated ketone. -

Validation: Monitor disappearance of aldehyde via GC. The product, 2-pentylidenecyclopentanone, will appear as a distinct peak with a higher retention time.

-

Phase 2: Hydrogenation (Saturation)

-

Reagents: 2-Pentylidenecyclopentanone (crude from Phase 1), Pd/C catalyst (5% loading), Hydrogen gas.[1]

-

Protocol:

-

Transfer the washed organic layer from Phase 1 to a high-pressure autoclave.

-

Add Pd/C catalyst (0.5 wt% relative to substrate).[1]

-

Pressurize with

to 5–10 bar; heat to 80–100°C. -

Endpoint: Reaction stops consuming hydrogen.

-

Purification: Filter catalyst and distill.

-

Expected Yield: >95% (2 steps).

-

Expert Insight: Unlike the reduction of jasmone analogs where the side-chain double bond must be preserved (requiring Lindlar catalysts), this protocol aims for full saturation. Therefore, standard Pd/C is preferred for its efficiency and cost.

Part 4: Structural-Activity Relationships (SAR) & Applications

The length of the alkyl chain at the C2 position drastically alters the physicochemical and olfactory properties of the molecule.

Table 1: SAR of 2-Alkyl-Cyclopentanones

| Alkyl Chain (R) | Common Name | Odor Profile | Primary Application |

| C5 (n-Pentyl) | Delphone / 2-Pentylcyclopentanone | Fruity, Ethereal, Jasmine-like, Lactonic | Functional perfumery (soaps, detergents), Jasmone replacer. |

| C6 (n-Hexyl) | 2-Hexylcyclopentanone | Waxy, Green, Fatty | Dairy flavor reconstitution; less used in fine fragrance. |

| C7 (n-Heptyl) | Alismone / Fleurone | Oily, Herbaceous, Cis-Jasmone character | Fine fragrance (floral heart notes), Prostaglandin synthesis. |

| CH2-COOMe | Methyl Dihydrojasmonate (Hedione)* | Transparent Floral, Citrus | Structurally related analog; one of the most used fragrance ingredients in history. |

Pharmaceutical Utility: Prostaglandins

The 2-alkyl-cyclopentanone scaffold is not merely an olfactory agent; it is a "privileged structure" in the synthesis of prostaglandins (PGs).

-

Mechanism: The cyclopentanone ring serves as the "head" of the prostaglandin molecule.

-

Synthesis: 2-alkyl-cyclopentenones (the unsaturated precursors) are often used as Michael acceptors to attach the second chain (omega-chain) required for PG activity.

-

Example: Synthesis of 11-deoxyprostaglandins . The 2-alkyl chain mimics the alpha-chain of natural prostaglandins.

Visualization: Prostaglandin Precursor Logic

Caption: The 2-alkyl-cyclopentenone scaffold serves as the electrophilic acceptor for the rapid assembly of prostaglandin analogs.

References

- European Patent Office. (2003). EP1316541A1: Process for producing 2-alkyl-2-cyclopentenones.

-

Wakamatsu, T., et al. (1978).[2] A Convenient Synthesis of 2-Alkylcyclopentenones, Important Prostaglandin Intermediates. Synthetic Communications. Retrieved from [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews. Retrieved from [Link]

-

Xue, W., et al. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. University of Groningen. Retrieved from [Link]

Sources

Thermodynamic Properties of Substituted Cyclopentanones: A Technical Guide

Executive Summary & Industrial Relevance

Substituted cyclopentanones represent a cornerstone structural motif in high-value chemical manufacturing, serving as critical intermediates for fragrance ingredients (e.g., cis-jasmone, methyl jasmonate) and pharmaceuticals (e.g., prostaglandins, cyclopentenone antimicrobials).

Unlike six-membered rings, which settle into well-defined chair conformations, cyclopentanones exhibit unique pseudorotational mobility . This conformational flexibility profoundly influences their thermodynamic stability, reactivity profiles, and receptor binding affinities.

This guide provides a rigorous analysis of the thermodynamic properties of these systems, bridging the gap between theoretical conformational analysis and practical experimental determination. It is designed for process chemists and medicinal chemists requiring precise data for synthetic optimization and drug design.

Conformational Dynamics & Stability

The thermodynamic behavior of substituted cyclopentanones is governed by the ring's attempt to minimize torsional strain (Pitzer strain) and angle strain (Baeyer strain).

The Pseudorotation Phenomenon

Planar cyclopentanone is highly unstable due to maximal eclipsing of C-H bonds. To relieve this, the ring puckers. However, unlike cyclohexane, there is no single deep energy minimum. Instead, the molecule undergoes pseudorotation , a wave-like motion where the ring atoms move out of the plane in sequence without passing through a high-energy planar transition state.

-

Envelope (

): One carbon is out of the plane of the other four.[1][2] -

Half-Chair (

): Three carbons are coplanar, while two are displaced above and below the plane.

For unsubstituted cyclopentanone, the energy barrier between these forms is negligible (

Substituent Locking

Introducing a substituent (e.g., a methyl group at C2) breaks this degeneracy. The substituent prefers a "pseudo-equatorial" position to minimize 1,3-diaxial-like steric interactions.

-

Thermodynamic Consequence: The equilibrium shifts toward the specific envelope conformation that places the substituent in the least sterically hindered position.

-

Synthetic Implication: This "locking" effect directs the stereochemical outcome of nucleophilic attacks (e.g., hydride reductions), often favoring trans products via steric approach control.

Visualization: Pseudorotation Pathway

The following diagram illustrates the interconversion between the Envelope and Half-Chair conformations, highlighting the low-energy barrier.

Thermochemical Data

Accurate enthalpy values are essential for calculating equilibrium constants and heat balances in industrial reactors.

Standard Enthalpies (298.15 K)

The following table synthesizes critically evaluated data for cyclopentanone and its methyl derivative. Note the impact of the methyl group on the enthalpy of formation (

| Compound | State | |||

| Cyclopentanone | Liquid | -240.4 ± 1.1 | 42.6 ± 0.2 | -2775.2 ± 0.8 |

| Gas | -197.8 ± 1.3 | |||

| 2-Methylcyclopentanone | Liquid | -273.5 ± 2.1 | 44.8 ± 0.5 | -3430.1 ± 1.5 |

| Gas | -228.7 ± 2.5 |

Data Sources: NIST Chemistry WebBook [1], TRC Thermodynamic Tables [2].

Estimation via Group Additivity

For complex derivatives (e.g., 2-pentylcyclopentanone) where experimental data is lacking, Benson’s Group Additivity method is the industry standard.

-

Base Ring: Cyclopentanone ring correction (

). -

Additions: Sum of group contributions (e.g.,

for methyl). -

Correction: Steric corrections must be applied for cis-2,3-disubstitution patterns due to envelope strain.

Experimental Methodologies

To generate high-trust data for new chemical entities (NCEs), two primary protocols are recommended.

Protocol A: Static Bomb Calorimetry (Determining )

This is the gold standard for determining the enthalpy of formation.

Mechanism:

-

Pelletization: The substituted cyclopentanone is enclosed in a Mylar or gelatin capsule (to prevent evaporation) and pelletized.

-

Combustion: The sample is burned in excess high-purity oxygen (3.0 MPa) within a stainless steel bomb.

-

Corrections:

-

Washburn Corrections: Adjust for non-standard states of reactants/products.

-

Nitric Acid Correction: Titrate the bomb washings to correct for

formed from atmospheric

-

-

Calculation:

is derived from

Protocol B: Transpiration Method (Determining )

For volatile fragrance intermediates, the transpiration method is superior to static methods as it operates at equilibrium.

Workflow:

-

Saturation: An inert carrier gas (

or He) flows over the liquid sample held at a constant temperature ( -

Equilibrium: The flow rate must be optimized (the "plateau region") where the gas is fully saturated but no aerosol formation occurs.

-

Collection: The vapor is condensed in a cold trap (liquid

or dry ice/acetone). -

Quantification: The mass of the condensate is determined by GC-FID or gravimetry.

-

Derivation: Vapor pressure (

) is calculated using Dalton’s Law.

Visualization: Transpiration Apparatus

The following diagram details the critical path for a valid transpiration experiment.

Applications in Synthesis & Drug Design

Thermodynamic vs. Kinetic Enolates

In drug synthesis, controlling the regioselectivity of alkylation is paramount.

-

Kinetic Control (LDA, -78°C): Removes the less hindered proton (usually at C5), forming the less substituted enolate.

-

Thermodynamic Control (NaOEt, Reflux): Forms the more substituted enolate (at C2).

-

Thermodynamic Insight: The stability difference between the tetrasubstituted and trisubstituted double bond in the enolate intermediate is approximately 2-4 kcal/mol. Understanding this energy gap allows for the precise tuning of reaction temperature to achieve high regioselectivity (>95:5).

Case Study: Prostaglandin Synthesis

The "three-component coupling" strategy for prostaglandin synthesis relies on the thermodynamic stability of the cyclopentenone core. The enone system is stabilized by conjugation, but the introduction of side chains (alpha and omega chains) introduces steric strain.

-

Design Rule: Modifications at C2 (alpha-chain) generally increase the stability of the trans-isomer relative to the cis-isomer by ~1.5 kcal/mol, driving the stereochemical outcome of subsequent functionalizations.

References

-

NIST Chemistry WebBook. Cyclopentanone: Gas phase thermochemistry data. National Institute of Standards and Technology.[3][4] [Link]

-

Thermodynamics Research Center (TRC). Thermophysical Properties of 2-Methylcyclopentanone. NIST/TRC Web Thermo Tables.[4] [Link]

-

Wiberg, K. B., et al. (1991).[4] Thermochemical studies of carbonyl compounds. 5. Enthalpies of reduction of carbonyl groups.[4] Journal of the American Chemical Society, 113(9), 3447-3450. [Link]

-

Verevkin, S. P., et al. (2003). Vapor pressures and enthalpies of vaporization of a series of the linear aliphatic nitriles by the transpiration method. Fluid Phase Equilibria, 209(2), 265-283. (Standard protocol reference). [Link]

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[5] Wiley-Interscience. (Authoritative source on conformational analysis).

Sources

Technical Guide: Strategic Sourcing and Validation of 2-Butylcyclopentanone

CAS No: 934-42-9 (n-butyl isomer) | Grade: Fine Chemical / Pharma Intermediate[1]

Executive Summary

This technical guide addresses the commercial landscape, quality control, and application parameters of 2-Butylcyclopentanone .[1] While often overshadowed by its structural analogs (e.g., jasmonates or tert-butyl derivatives), this compound serves as a critical scaffold in the synthesis of chiral pharmaceutical intermediates and bioactive lipid analogs.[1]

Key Insight for Drug Developers: The primary supply chain risk for this target is isomer confusion .[1] Commercial catalogs often list "Butylcyclopentanone" without specifying n-, iso-, or tert- chains, or the stereochemistry at the C2 position.[1] This guide establishes a self-validating sourcing protocol to mitigate these risks.

Part 1: Chemical Profile & Technical Specifications

Before engaging suppliers, the exact chemical identity must be defined to prevent the procurement of structural isomers that will fail in downstream synthesis.[1]

Identity Matrix

| Parameter | Specification | Technical Note |

| IUPAC Name | 2-butylcyclopentan-1-one | Often mislabeled as "2-n-butyl..." in older catalogs.[1] |

| CAS Number | 934-42-9 | CRITICAL: Do not confuse with 3-tert-butyl (CAS 5581-94-2) or 2-tert-butyl (CAS 1728-46-7).[1] |

| Molecular Formula | C₉H₁₆O | MW: 140.22 g/mol |

| Chirality | C2 Center (Racemic or Enantioenriched) | Commercial standard is Racemic .[1] Enantiopure forms require custom synthesis.[1] |

| Boiling Point | ~208–210 °C (760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

Structural Isomerism Risks

The term "Butyl" is ambiguous in bulk chemical trading.[1]

-

Target: 2-n-butylcyclopentanone (Linear chain, lipophilic tail).[1]

-

Common Impurity/Substitute: 2-Isobutylcyclopentanone (Branched, different steric profile).[1]

-

False Friend: 2-tert-butylcyclopentanone (Bulky, sterically hindered ketone, unreactive in many aldol condensations).[1]

Part 2: Strategic Sourcing & Supplier Landscape[1]

The supply chain for this compound is bifurcated between Catalog Distributors (mg to kg) and Contract Manufacturing Organizations (CMOs) (kg to tons).[1] It is currently listed as TSCA Inactive in the US, meaning it is strictly for R&D use unless a Significant New Use Notice (SNUN) is filed for commercial production.[1]

Supplier Tiering[1]

| Tier | Supplier Type | Typical Purity | Lead Time | Recommended For |

| Tier 1 | Global Catalog (Sigma/Merck, TCI, Biosynth) | >95% | 1–2 Weeks | Bench-scale screening, Reference standards.[1] |

| Tier 2 | Specialized Aggregators (MolPort, BenchChem) | >93% | 2–4 Weeks | Pilot scale (100g – 1kg).[1] Sourced often from Eastern Europe/Asia.[1][2] |

| Tier 3 | Custom Synthesis (CMOs) | >98% | 8–12 Weeks | GMP production, stereospecific requirements.[1] |

Sourcing Decision Logic (DOT Visualization)

The following workflow illustrates the decision process for selecting a supplier based on regulatory and purity constraints.

Figure 1: Strategic sourcing decision tree for this compound, prioritizing regulatory compliance and stereochemical requirements.

Part 3: Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) without verification is a critical failure point in early-stage drug development.[1] The following "Self-Validating" protocol ensures the material identity.

The "Triangulation" Validation Method

To confirm the n-butyl chain and rule out iso/tert isomers, a single analytical method is insufficient.[1]

-

GC-MS (Purity & MW):

-

1H-NMR (Structural Certainty):

QC Workflow Diagram

Figure 2: Quality Control workflow emphasizing the NMR discrimination of alkyl chain isomers.

Part 4: Application in Drug Development[3]

This compound is not merely a solvent; it is a chiral scaffold precursor .[1] Its utility lies in its ability to undergo asymmetric reduction and functionalization.[1]

Synthetic Utility

-

Prostaglandin Analogs: The cyclopentanone ring is the core structure for prostaglandins.[1] The 2-alkyl chain mimics the lipophilic tails found in natural eicosanoids.[1]

-

Kinetic vs. Thermodynamic Enolates: The compound is used to study regioselective alkylation.[1] The butyl group directs incoming electrophiles to the less hindered alpha-position (C5) under kinetic control, or allows substitution at C2 under thermodynamic control.[1]

Handling & Safety (HSE)

-

Toxicology: Data is limited (often extrapolated from cyclopentanone).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102524, Cyclopentanone, 2-butyl-. Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum. Retrieved from [Link](Note: Search via Formula C9H16O)

Sources

Conformational Dynamics of 2-Butylcyclopentanone: A Theoretical & Spectroscopic Framework

Executive Summary

The conformational analysis of 2-butylcyclopentanone represents a complex intersection of ring strain, pseudorotation, and steric interference. Unlike the rigid chair conformation of cyclohexane, the cyclopentanone ring exists in a dynamic equilibrium between envelope (

This guide provides a rigorous computational workflow for modeling these dynamics. It addresses the specific challenge of the 2-butyl substituent, which introduces significant entropic complexity via alkyl chain rotamers (anti/gauche) and modulates the ring's puckering amplitude. The methodology described herein integrates Molecular Mechanics (MM) conformational searching with Density Functional Theory (DFT) optimization and Vibrational Circular Dichroism (VCD) validation.

Section 1: Structural Dynamics & Energetics

The Pseudorotation Landscape

The cyclopentanone ring is never planar. Planarity introduces maximal eclipsing strain (torsional strain) between adjacent hydrogens. To relieve this, the ring puckers.[1]

-

Envelope (

): One atom is out of the plane of the other four. -

Twist (

): Three atoms are in a plane, with two adjacent atoms displaced above and below.

For this compound, the substituent at the

The Butyl Chain Contribution

The butyl group (

-

Ring-Chain Coupling: The orientation of the butyl group (specifically the

dihedral) influences the preferred puckering angle of the ring. -

Dispersion Forces: Long alkyl chains can fold back toward the ring. Standard DFT functionals (like B3LYP) often fail to capture these attractive London dispersion forces. Dispersion-corrected functionals (e.g.,

B97X-D or B3LYP-D3) are mandatory for accurate energy ranking.

Section 2: Computational Methodology

The Protocol

To ensure scientific integrity, we employ a "funnel" approach: starting with low-cost/high-throughput methods and refining with high-level theory.

Step 1: Stochastic Conformational Search (MM)

-

Objective: Identify all local minima (ring puckers + chain rotamers).

-

Force Field: MMFF94s or OPLS3e (specifically tuned for organic conformers).

-

Solvent: Gas phase (initial) or Implicit Solvation (e.g., Chloroform).

-

Energy Window: Keep all conformers within 5.0 kcal/mol of the global minimum.

Step 2: Geometry Optimization (DFT)

-

Theory Level:

B97X-D / 6-311+G(d,p).-

Why

B97X-D? It includes long-range atom-atom dispersion corrections essential for the butyl chain interactions. -

Why Diffuse Functions (+)? Essential for describing the lone pair electron density on the carbonyl oxygen.

-

-

Convergence Criteria: "Tight" or "Very Tight" (RMS Force

a.u.) to ensure the structure is a true minimum on the flat pseudorotation surface.

Step 3: Frequency & Thermochemistry

-

Validation: Ensure zero imaginary frequencies.

-

Gibbs Free Energy (

): Calculate at 298.15K. -

Boltzmann Population: Weight conformers based on

.

Workflow Visualization

The following diagram illustrates the critical path from structure generation to spectroscopic validation.

Caption: Figure 1. Hierarchical computational workflow for flexible cyclic ketones. Note the feedback loop for transition state (TS) elimination.

Section 3: Data Presentation & Energetics[2]

The following table summarizes representative energetic relationships expected for 2-alkylcyclopentanones based on dispersion-corrected DFT calculations.

| Conformer Type | Ring Pucker | Butyl Orientation | Relative Energy ( | Population (298K) |

| Global Min | Envelope ( | Pseudo-Equatorial (Anti) | 0.00 | ~65% |

| Local Min 1 | Twist ( | Pseudo-Equatorial (Gauche) | +0.45 | ~30% |

| Local Min 2 | Envelope ( | Pseudo-Axial | +1.80 | ~4% |

| High Energy | Planar (TS) | N/A | +5.50 | < 1% |

Note: The "Anti" orientation refers to the C1-C2-C

Section 4: Spectroscopic Validation (VCD)

Theoretical calculations must be validated against experiment. For chiral ketones like this compound, Vibrational Circular Dichroism (VCD) is the gold standard.

Why VCD?

Electronic Circular Dichroism (ECD) relies on the

Key Spectral Markers[3]

-

Carbonyl Stretch (

): Occurs ~1740 cm-

Pseudo-Equatorial: typically higher frequency.

-

Pseudo-Axial: shifts to lower frequency due to orbital overlap/dipole alignment changes.

-

-

Fingerprint Region (1000-1300 cm

): Coupled C-C stretching and CH bending modes. This region is highly sensitive to the twist of the butyl chain.

The Validation Logic

If the calculated Boltzmann-weighted VCD spectrum matches the experimental spectrum, the theoretical conformational ensemble is correct. If they mismatch, it usually indicates:

-

The functional failed to model dispersion (overestimating extended chains).

-

The solvent model (PCM/SMD) failed to capture specific solute-solvent H-bonding.

Caption: Figure 2. Decision tree for stereochemical assignment using VCD spectroscopy.

References

-

Han, S. J., & Kang, Y. K. (1996). A pseudorotation model and ring-puckering of cyclopentane.[2] Journal of Molecular Structure: THEOCHEM, 362(2), 243–255.[2] Link[2]

-

Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

-

Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104. Link

-

Nafie, L. A. (2020). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Butylcyclopentanone

Target Compound: 2-Butylcyclopentanone (CAS: 119-08-4) Primary Application: Fragrance intermediates (dihydrojasmone precursors), pharmaceutical scaffolds. Core Challenge: Controlling mono-alkylation vs. polyalkylation and self-condensation.

Strategic Overview

The alkylation of cyclopentanone presents a classic problem in organic synthesis: regiochemical and stoichiometric control . While the symmetry of cyclopentanone eliminates regioselectivity issues (unlike 2-methylcyclohexanone), the acidity of the

This guide presents two distinct, field-proven protocols to yield this compound with high specificity:

-

Protocol A: Stork Enamine Synthesis (High Fidelity) Mechanism: Indirect alkylation via a pyrrolidine enamine. Best for: High purity requirements, avoiding polyalkylation, bench-scale synthesis without cryogenic equipment. Key Principle: The intermediate alkylated iminium salt is non-nucleophilic, effectively "turning off" the molecule to further alkylation.

-

Protocol B: Kinetic Enolate Alkylation (High Throughput) Mechanism: Direct alkylation using Lithium Diisopropylamide (LDA).[1][2] Best for: Speed, atom economy, and labs equipped for strict anhydrous/cryogenic (-78°C) operations. Key Principle: Irreversible deprotonation under kinetic control prevents proton transfer equilibration.

Mechanistic Pathway & Logic (Stork Enamine)

The Stork Enamine method is the preferred route for minimizing impurities. By converting the ketone to an enamine, we generate a neutral nucleophile that reacts with the alkyl halide to form an iminium salt. Crucially, this iminium salt carries a positive charge, rendering it electrophilic and immune to a second alkylation event under the reaction conditions.

Pathway Visualization

Figure 1: The Stork Enamine cycle. Note the formation of the Iminium Salt (Yellow), which prevents polyalkylation due to its lack of nucleophilicity.

Protocol A: Stork Enamine Synthesis (The "Gold Standard")

Reagents & Materials[3][4][5][6]

-

Substrate: Cyclopentanone (1.0 equiv)

-

Amine: Pyrrolidine (1.1 equiv)

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

-

Electrophile: 1-Bromobutane (1.2 equiv)

-

Solvents: Toluene (Enamine step), Dioxane or Acetonitrile (Alkylation step).

-

Equipment: Dean-Stark trap.

Step-by-Step Methodology

Phase 1: Enamine Formation (Dehydration)

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge: Add Cyclopentanone (84.1 g, 1.0 mol), Pyrrolidine (78.2 g, 1.1 mol), pTsOH (catalytic), and Toluene (200 mL).

-

Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.

-

Endpoint: Continue reflux until water evolution ceases (approx. theoretical volume ~18 mL).

-

Isolation: Remove toluene via rotary evaporation. Vacuum distill the residue to isolate pure 1-(1-cyclopentenyl)pyrrolidine (bp ~105°C @ 15 mmHg). Note: Enamines are moisture sensitive; store under Nitrogen.

Phase 2: Alkylation

-

Solvation: Dissolve the isolated enamine (1.0 equiv) in anhydrous Acetonitrile or Dioxane.

-

Addition: Add 1-Bromobutane (1.2 equiv) dropwise.

-

Reaction: Reflux the mixture for 12–18 hours. The solution typically darkens.

-

Why Reflux? Alkylation of enamines with simple alkyl halides is slow compared to activated halides (like benzyl bromide). Heat is required to drive the

reaction.

-

-

Concentration: Remove the bulk of the solvent under reduced pressure.

Phase 3: Hydrolysis

-

Acidification: Add 10% aqueous HCl (approx. 200 mL) to the residue.

-

Reflux: Heat to mild reflux for 2–3 hours. This cleaves the iminium bond, releasing the ketone and the amine salt.

-

Extraction: Cool to room temperature. Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

-

Workup: Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Distill under reduced pressure to yield this compound.

Protocol B: Kinetic Enolate Alkylation (LDA)

This method relies on kinetic control . By using a bulky base (LDA) at low temperatures, we quantitatively deprotonate the ketone before it can equilibrate with the product.

Reagents & Materials[3][4][5][6]

-

Base: Lithium Diisopropylamide (LDA) (1.05 equiv) - Prepared fresh or commercial.

-

Substrate: Cyclopentanone (1.0 equiv)

-

Electrophile: 1-Iodobutane (1.1 equiv) - Iodide is preferred over bromide for faster kinetics at low temp.

-

Solvent: Anhydrous THF.

-

Additive: HMPA or DMPU (Optional, 5-10% v/v) - Accelerates

by solvating Lithium cations.

Step-by-Step Methodology

-

Inert Environment: Flame-dry a 3-neck RBF and maintain under a positive pressure of Argon or Nitrogen.

-

Solvent Charge: Add anhydrous THF.

-

Cooling: Cool the LDA solution (or generate it in situ from Diisopropylamine + n-BuLi) to -78°C (Dry Ice/Acetone bath).

-

Enolization: Add Cyclopentanone (dissolved in minimal THF) dropwise over 20 minutes.

-

Critical Control: The internal temperature must not rise above -70°C.

-

Aging: Stir for 30–45 minutes at -78°C to ensure complete enolate formation.

-

-

Alkylation: Add 1-Iodobutane dropwise.

-

Note: If using 1-Bromobutane, the reaction may require warming to 0°C to proceed, which increases the risk of proton transfer (polyalkylation). 1-Iodobutane allows the reaction to proceed at lower temperatures.

-

-

Quench: While still cold, quench with saturated aqueous

. -

Workup: Allow to warm to room temperature. Extract with Ether, wash with water/brine, dry, and distill.[3]

Comparative Data & QC Specifications

| Parameter | Stork Enamine Protocol | LDA Direct Alkylation |

| Primary Risk | Hydrolysis of enamine before alkylation (moisture) | Polyalkylation if temp rises |

| Yield (Typical) | 70–85% | 60–75% |

| Purity (GC) | >95% (Mono-alkylated) | 85–90% (Requires fractionation) |

| Scale | Scalable to kg | Best for <100g (Heat transfer limits) |

| Atom Economy | Lower (requires amine auxiliary) | Higher |

Analytical Validation

-

GC-MS: Look for Molecular Ion (

) = 140 m/z.-

Impurity Marker: 2,2-dibutylcyclopentanone (

= 196 m/z).

-

-

1H NMR (CDCl3):

- 0.90 (t, 3H, terminal methyl of butyl).

- 1.2–2.4 (multiplets, ring and chain protons).

-

Diagnostic: Absence of vinyl protons (indicates no unhydrolyzed enamine or aldol products).

Troubleshooting & Optimization

-

Problem: Low Yield in Stork Method.

-

Cause: Incomplete enamine formation.

-

Fix: Ensure the Dean-Stark trap is actively collecting water. Use fresh pTsOH. Ensure the enamine is distilled before alkylation to remove trace acid/water.

-

-

Problem: Polyalkylation in LDA Method.

-

Cause: "Proton Transfer" during alkylation.[4] The product (this compound) is deprotonated by the starting enolate.

-

Fix: Ensure strict -78°C control. Use a slight excess of LDA (1.05–1.1 equiv) to ensure no free ketone remains before adding the halide. Switch to the more reactive Alkyl Iodide to shorten reaction time.

-

-

Safety Note:

-

1-Bromobutane/Iodide: Alkylating agents are potential carcinogens. Use in a fume hood.

-

LDA: Pyrophoric. Handle under inert atmosphere only.

-

References

-

Stork, G., et al. (1963). "A New Synthesis of Aldehydes and Ketones via Enamines." Journal of the American Chemical Society, 85(2), 207–222. Link

-

Organic Syntheses. (1973). "Alkylation of Enamines: 2-Methylcyclopentanone." Org.[2][5][6] Synth. 53, 48. (Adapting general protocol for butyl derivatives). Link

-

Vanderwerf, C. A., & Lemmerman, L. V. (1966). "2-n-Butylcyclopentanone." Organic Syntheses, Coll. Vol. 3, p.363. (Classic adipic acid route comparison). Link

-

PubChem. "this compound Compound Summary." National Library of Medicine. Link

-

Chemistry LibreTexts. "23.11: Carbonyl Condensations with Enamines - The Stork Reaction." Link

Sources

reaction mechanism of 2-Butylcyclopentanone formation

Application Note: Controlled Synthesis of 2-Butylcyclopentanone via Aldol-Hydrogenation Sequence

Executive Summary

This compound is a critical intermediate in the synthesis of jasmonoid fragrances (e.g., dihydrojasmone) and pharmaceutical scaffolds. While direct alkylation of cyclopentanone with butyl halides is theoretically possible, it frequently results in poly-alkylation (2,2-dibutyl or 2,5-dibutyl mixtures) and poor regioselectivity due to rapid proton exchange between the product and the enolate.

This Application Note details the Aldol Condensation-Hydrogenation route. This two-step sequence offers superior control, high mono-alkylation selectivity, and scalability. The process involves the base-catalyzed cross-aldol condensation of cyclopentanone with butanal to form the exocyclic enone (2-butylidenecyclopentanone), followed by selective catalytic hydrogenation.

Mechanistic Analysis

The Challenge of Direct Alkylation

Direct treatment of cyclopentanone with a base (e.g., NaH, LDA) and 1-bromobutane often fails to yield high-purity this compound. The product, having a secondary

The Solution: Cross-Aldol Condensation & Dehydration

The preferred pathway utilizes the reactivity of the cyclopentanone enolate toward an aldehyde (butanal).

-

Enolate Formation: Under basic conditions (NaOH), cyclopentanone is deprotonated to form the thermodynamic enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of butanal.

-

Dehydration: The resulting

-hydroxy ketone undergoes base-catalyzed elimination of water (-

Note: The exocyclic double bond is stable, preventing "over-reaction" at this stage.

-

Catalytic Hydrogenation

The final step involves the reduction of the exocyclic alkene to an alkane using Pd/C and hydrogen gas.

-

Selectivity: Palladium catalysts preferentially reduce the C=C bond over the C=O bond under mild conditions (1 atm H₂, ambient temp), provided the reaction is not allowed to run excessively long, which would yield the alcohol.

Reaction Mechanism Visualization

The following diagram illustrates the molecular pathway from reactants to the final saturated ketone.

Figure 1: Step-wise mechanism showing the transition from condensation to specific hydrogenation.

Experimental Protocol

Phase 1: Synthesis of 2-Butylidenecyclopentanone

Stoichiometry & Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| Cyclopentanone | 84.12 | 1.5 | Substrate (Excess to prevent self-aldol of aldehyde) |

| Butanal | 72.11 | 1.0 | Electrophile |

| NaOH (20% aq) | 40.00 | 0.5 | Catalyst |

| Methanol | 32.04 | Solvent | Solubilizing agent |

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser.

-

Charging: Add Cyclopentanone (1.5 equiv) and Methanol (5 volumes relative to ketone) to the flask.

-

Activation: Add the 20% NaOH solution dropwise while stirring vigorously. Cool the mixture to 10°C using an ice bath to suppress initial self-condensation.

-

Addition: Add Butanal (1.0 equiv) dropwise over 60 minutes. Maintain internal temperature < 20°C.

-

Critical: Slow addition ensures the concentration of free aldehyde remains low, favoring cross-aldol over aldehyde self-aldol.

-

-

Reaction: Remove ice bath and allow to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of butanal.

-

Workup: Neutralize with dilute HCl to pH 7. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: The crude oil contains the enone and excess cyclopentanone. Purify via vacuum distillation to isolate 2-butylidenecyclopentanone (Clear to pale yellow oil).

Phase 2: Hydrogenation to this compound

Stoichiometry & Reagents:

| Reagent | Role |

|---|---|

| 2-Butylidenecyclopentanone | Substrate |

| 10% Pd/C | Catalyst (5 wt% loading relative to substrate) |

| Ethanol (Abs.) | Solvent |

| Hydrogen (H₂) | Reducing Agent (Balloon pressure) |[1][2]

Procedure:

-

Safety Check: Ensure all ignition sources are removed. Purge glassware with Nitrogen (

). -

Loading: In a hydrogenation flask, dissolve the enone from Phase 1 in Ethanol (10 volumes).

-

Catalyst Addition: Carefully add 10% Pd/C. Caution: Pd/C can be pyrophoric when dry. Add it to the wet solvent or under inert gas.

-

Hydrogenation: Evacuate the flask and backfill with

(balloon) three times. Stir vigorously at room temperature for 3–5 hours. -

Monitoring: Monitor by GC-MS or NMR. Look for the disappearance of alkene protons (

6.0–6.5 ppm) and retention of the carbonyl signal. -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.[1]

-

Isolation: Concentrate the filtrate to yield This compound .

Process Workflow Diagram

Figure 2: Operational workflow for the two-stage synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Poly-alkylation (Dimer/Trimer) | Excess aldehyde or high temperature during Phase 1. | Maintain strict temperature control (<20°C) during addition. Ensure Cyclopentanone is in excess (1.5–2.0 equiv). |

| Low Yield in Phase 1 | Self-condensation of Butanal. | Slow down the addition rate of Butanal. Increase stirring speed to prevent localized high concentrations. |

| Over-reduction (Alcohol formation) | Reaction time too long or H₂ pressure too high in Phase 2. | Stop reaction immediately upon consumption of starting material. Use mild balloon pressure (1 atm). |

| Incomplete Hydrogenation | Catalyst poisoning. | Ensure sulfur-free reagents. Wash the Pd/C catalyst if reusing.[3] |

References

-

Aldol Condensation Mechanisms

- Master Organic Chemistry.

-

[Link]

-

Cyclopentanone Synthesis Protocols

-

Catalytic Hydrogenation Guidelines

-

Sigma-Aldrich.[2] "Pd(0) EnCat™ 30NP Hydrogenation & Transfer Hydrogenation User Guide."

-

-

Heterogeneous Catalysis in Aldol Reactions

Sources

- 1. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unirc.it [iris.unirc.it]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. d-nb.info [d-nb.info]

- 5. Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity | MDPI [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

Application Notes & Protocols: The Strategic Use of 2-Butylcyclopentanone as a Fragrance Intermediate

An Application Guide for Researchers and Formulation Scientists

Abstract

The family of 2-alkylcyclopentanones represents a cornerstone in modern perfumery, prized for their ability to impart rich, complex, and often nature-identical scent profiles. This document provides a comprehensive technical guide on the synthesis, purification, and application of 2-Butylcyclopentanone, a key intermediate in this class. We delve into the mechanistic principles behind its synthesis, offer detailed, field-tested protocols for its preparation and purification, and explore its strategic application in fragrance design. This guide is intended for researchers, process chemists, and perfumers seeking to leverage the unique olfactory properties of this compound in the development of novel fragrance compositions.

Chemical Profile and Olfactory Characteristics

This compound is a member of the cyclopentanone and cyclopentenone ketones structural group, which are widely utilized in the fragrance industry.[1][2][3][4] Its structure, featuring a five-membered ring with a butyl side chain, is fundamental to its characteristic scent profile. While subtle variations exist, this compound typically contributes a unique aromatic profile with fruity and floral notes, making it a versatile ingredient for complex scent creation.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-butylcyclopentan-1-one | PubChem[6] |

| CAS Number | 934-42-9 | PubChem[6] |

| Molecular Formula | C₉H₁₆O | PubChem[6] |

| Molecular Weight | 140.22 g/mol | PubChem[6] |

| Appearance | Colorless to pale yellow liquid (typical) | Inferred |

| Odor Profile | Fruity, floral, slightly herbaceous | MySkinRecipes[5] |

Synthesis and Purification of this compound

The synthesis of 2-alkylcyclopentanones is a well-established process in organic chemistry, typically achieved through the α-alkylation of cyclopentanone. This process involves the formation of a nucleophilic enolate intermediate, which then reacts with an alkyl halide.

Principle of the Reaction: α-Alkylation

The core of the synthesis is the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) of cyclopentanone using a strong base. This creates a resonance-stabilized enolate ion. The choice of base is critical; it must be strong enough to quantitatively deprotonate the ketone without promoting significant self-condensation side reactions. Sodium amide or lithium diisopropylamide (LDA) are common choices.

The resulting enolate is a potent nucleophile that attacks the electrophilic carbon of an alkyl halide (in this case, 1-bromobutane or 1-iodobutane) in a classic Sₙ2 reaction. This forms the new carbon-carbon bond, attaching the butyl group to the cyclopentanone ring. The primary challenges in this synthesis are preventing poly-alkylation and controlling side reactions.[7] A process involving the alkylation of cyclopentanone-2-carboxylic esters followed by hydrolysis and decarboxylation is also a known, albeit multi-stage, route.[8]

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Laboratory Scale)

This protocol is a representative method and should be performed by trained personnel with appropriate safety measures in place. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

Cyclopentanone (≥99%)

-

Sodium hydride (60% dispersion in mineral oil) or Lithium diisopropylamide (LDA) solution

-

1-Bromobutane (≥99%)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or MTBE (for extraction)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

Addition funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Inert Atmosphere: Assemble the three-neck flask, condenser, and addition funnel. Flame-dry the apparatus under a stream of dry nitrogen to remove moisture. Maintain a positive nitrogen atmosphere throughout the reaction.

-

Base Preparation:

-

If using NaH: In the reaction flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

If using LDA: Prepare or obtain a standardized solution of LDA (1.1 equivalents) in THF.

-

-

Enolate Formation: Slowly add cyclopentanone (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the base suspension/solution at 0 °C via the addition funnel. Stir the mixture for 1 hour at 0-5 °C to ensure complete formation of the enolate.

-

Alkylation: Add 1-bromobutane (1.05 equivalents) dropwise to the enolate solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize the remaining base and enolate.

-

Work-up and Extraction:

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether or MTBE to dilute the organic phase.

-

Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification Protocol: Fractional Vacuum Distillation

The crude product will contain unreacted starting materials, solvent residues, and potentially by-products. Purification via fractional vacuum distillation is essential to achieve the high purity required for fragrance applications.

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column for efficient separation.

-

Distillation: Transfer the crude oil to the distillation flask. Apply vacuum and gently heat the flask.

-

Fraction Collection: Collect and discard any initial low-boiling fractions (forerun), which typically consist of residual solvent and unreacted starting materials.

-

Product Collection: Collect the main fraction at the expected boiling point of this compound under the applied pressure. A pure product should have a consistent boiling point and clear appearance.

-

Characterization: Confirm the purity and identity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application in Fragrance Formulation

This compound serves as a valuable modifier and building block, particularly in floral and fruity fragrance accords. Its profile can enhance the naturalness of jasmine and other white floral notes, add a juicy nuance to fruit accords, and provide a smooth transition between top and middle notes.

Example Formulation: "White Jasmine & Pear" Accord

This hypothetical accord demonstrates how this compound can be integrated to create a cohesive and appealing scent profile.

Table 2: Example Fragrance Accord Composition

| Component | Type | Amount (parts) | Olfactory Contribution |

| Bergamot Oil | Top Note | 150 | Bright, citrusy, fresh opening |

| Pear Accord | Top/Mid Note | 100 | Juicy, sweet, fruity top note |

| This compound | Mid Note | 50 | Bridges citrus/fruit to florals, adds a dewy, fruity nuance |

| Hedione® (Methyl Dihydrojasmonate) | Mid Note | 200 | Diffusive, transparent, jasmine-floral character[9] |

| Benzyl Acetate | Mid Note | 80 | Sharp, sweet, fruity-floral (major component of jasmine)[10] |

| Linalool | Mid Note | 70 | Fresh, light floral (found in many flowers)[10] |

| Indole (0.1% solution) | Mid Note | 10 | Adds depth and animalic richness to the jasmine note[11] |

| Galaxolide® (Musk) | Base Note | 200 | Clean, sweet, long-lasting musk foundation |

| Iso E Super® | Base Note | 140 | Smooth, woody, ambergris-like warmth and diffusion |

| Total | 1000 |

Fragrance Accord Relationship Diagram

Caption: Structural relationship of notes in the example fragrance accord.

Safety and Handling

As with all chemicals, proper safety protocols must be observed when handling this compound and its precursors.

-

Hazards: Based on data for similar ketones, this compound should be treated as a flammable liquid. It may cause skin and serious eye irritation.[12] Inhalation may cause respiratory tract irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or chemical fume hood.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Spills and Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[15] Dispose of waste in accordance with local, state, and federal regulations.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-hexylcyclopentanone. Food and Chemical Toxicology, 50, S664-S667.

- Kao Corporation. (1980). EP0016650A2: 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use. Google Patents.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Tert-Butylcyclohexanone, 97%. Retrieved from [Link]

- Hoechst Aktiengesellschaft. (1997). US5672763A: Process for the preparation of 2-substituted cyclopentanones. Google Patents.

-

Research Institute for Fragrance Materials, Inc. (2021). tert-butylcyclohexanone, CAS Registry Number 1728-46-7. Retrieved from [Link]

- Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-cyclopentylcyclopentanone. Food and Chemical Toxicology, 50 Suppl 3, S661-S663.

-

ResearchGate. (n.d.). Fragrance material review on cyclopentanone. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragrance material review on 2-cyclopentylcyclopentanone. Request PDF. Retrieved from [Link]

- Kao Corporation. (1988). EP0296798A2: Perfume composition containing an alkyl cyclohexanone. Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102524, this compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragrance material review on 2-hexylcyclopentanone. Request PDF. Retrieved from [Link]

- Hubei China Tobacco Industry Co Ltd. (2016). CN105852504A: Natural-jasmine-flavored jasmine essence and preparing method thereof. Google Patents.

- Reetz, M. T., & Maier, W. F. (1988). Cyclopentanone, 2-tert-pentyl-. Organic Syntheses, 66, 85.

-

Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

- Wang, M., et al. (2022). Analysis of Volatile Components of Jasmine and Jasmine Tea during Scenting Process. Foods, 11(2), 195.

-

Soki London. (2022, July 12). HOW JASMINE PERFUME IS MADE | JASMINE SAMBAC vs NIGHT-BLOOMING JASMINE. YouTube. Retrieved from [Link]

- Huels Aktiengesellschaft. (1989). EP0194591B1: Process for the preparation of 2-alkyl-cyclopentanones. Google Patents.

-

Cheméo. (n.d.). Chemical Properties of Cyclopentane, butyl- (CAS 2040-95-1). Retrieved from [Link]

-

International Flavors & Fragrances Inc. (2017). Method of using cyclopentanol compounds as fragrance materials - Patent 2902468. European Patent Office. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 2-Butanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12400469, 2-Tert-butylcyclopentan-1-one. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Jasminaldehyde. Retrieved from [Link]

-

Perfume Polytechnic. (2023, July 20). Growing Fragrance: The Essential Guide to Jasmine Cultivation & Its Molecular Magic. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-butylcyclopentanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16269, Butylcyclopentane. PubChem. Retrieved from [Link]

Sources

- 1. Fragrance material review on 2-hexylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragrance material review on 2-cyclopentylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. Cyclopentanone, 2-butyl- | C9H16O | CID 102524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]

- 8. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 9. CN104371830A - Natural-jasmine-flavored jasmine essence and preparing method thereof - Google Patents [patents.google.com]

- 10. Analysis of Volatile Components of Jasmine and Jasmine Tea during Scenting Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nyc.ph [nyc.ph]

- 12. 2-Tert-butylcyclopentan-1-one | C9H16O | CID 12400469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

Application Note: Precision Stereoselective Synthesis of 2-Butylcyclopentanone Enantiomers

Executive Summary & Strategic Overview

The stereoselective synthesis of 2-butylcyclopentanone represents a classic yet critical challenge in asymmetric synthesis. This scaffold serves as a vital intermediate in the synthesis of prostaglandin analogs (pharmaceuticals) and jasmonate derivatives (fragrance industry).

The core difficulty lies in the

This Application Note details two distinct, field-validated protocols to access high-enantiomeric excess (

-

Protocol A (Catalytic): Copper-Catalyzed Asymmetric Conjugate Addition (ACA) of Grignard reagents to 2-cyclopentenone. Recommended for scalability and atom economy.

-

Protocol B (Stoichiometric): Enders’ SAMP/RAMP Hydrazone Alkylation. Recommended for absolute stereochemical predictability and small-scale high-purity requirements.

Protocol A: Catalytic Asymmetric Conjugate Addition (ACA)

Methodology: Copper/Phosphoramidite-Catalyzed 1,4-Addition

Target Enantiomer: (

The Mechanistic Rationale

Direct

We utilize a Copper(I)-Phosphoramidite complex. Unlike uncatalyzed Grignard reactions which favor 1,2-addition (attacking the carbonyl), the Cu-complex directs the nucleophile to the 1,4-position. The phosphoramidite ligand (Feringa type) creates a chiral pocket, forcing the butyl group to attack from a specific face.

Workflow Visualization

Figure 1: Catalytic cycle for the Copper-Phosphoramidite mediated conjugate addition. Note the regeneration of the active species.

Experimental Protocol

Materials:

-

Substrate: 2-Cyclopentenone (1.0 equiv)

-

Reagent:

-Butylmagnesium bromide (1.2 equiv, 2.0 M in Et2O) -

Catalyst Precursor: Cu(OTf)

or CuBr -

Chiral Ligand: (

)-Phosphoramidite (e.g., Feringa ligand L1, 2.2 mol%) -

Solvent: Anhydrous Dichloromethane (DCM) or TBME

Step-by-Step Procedure:

-

Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)

(0.01 equiv) and the Phosphoramidite ligand (0.022 equiv) in anhydrous DCM. Stir at room temperature for 30 minutes to form the active chiral complex. -